molecular formula C19H17Br2N3O4 B10906738 N'-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

N'-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B10906738
M. Wt: 511.2 g/mol
InChI Key: PMNOIWKFIWWIDF-NYAPKIOYSA-N
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Description

N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes dibromo, hydroxy, methoxy, phenyl, and pyrrolidinecarbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, which is then reacted with hydrazine derivatives to form the final product. The reaction conditions usually involve controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’~3~-[(Z)-1-(2,3-DICHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE
  • N’~3~-[(Z)-1-(2,3-DIFLUORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE

Uniqueness

The uniqueness of N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE lies in its dibromo groups, which confer distinct chemical properties and reactivity compared to its dichloro and difluoro analogs

Properties

Molecular Formula

C19H17Br2N3O4

Molecular Weight

511.2 g/mol

IUPAC Name

N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17Br2N3O4/c1-28-13-7-11(15(20)16(21)17(13)25)8-23-24-19(27)14-12(9-22-18(14)26)10-5-3-2-4-6-10/h2-8,12,14,25H,9H2,1H3,(H,22,26)(H,24,27)/b23-8-

InChI Key

PMNOIWKFIWWIDF-NYAPKIOYSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=N\NC(=O)C2C(CNC2=O)C3=CC=CC=C3)Br)Br)O

Canonical SMILES

COC1=C(C(=C(C(=C1)C=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3)Br)Br)O

Origin of Product

United States

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